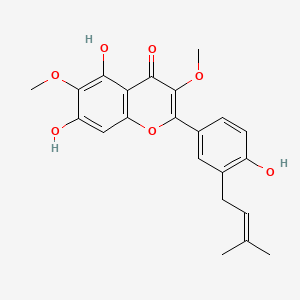

5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

Descripción

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXCTBPUBORURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Prenylated and Methoxylated Flavonoids Structurally Related to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the natural sourcing of 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone. An extensive search of scientific literature indicates that this specific flavonoid is not a commonly reported naturally occurring compound. However, a number of structurally similar prenylated and methoxylated flavones have been isolated from various plant species. This guide provides an in-depth overview of these related compounds, their natural origins, and the detailed experimental protocols for their extraction and purification. This information serves as a valuable resource for researchers interested in this class of flavonoids, offering insights into potential plant sources and established methodologies for isolation and characterization.

Introduction to Prenylated and Methoxylated Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities. The addition of prenyl and methoxy functional groups to the basic flavonoid skeleton significantly increases their structural diversity and can enhance their bioactivity and bioavailability.[1] These modifications can lead to a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1] The target compound, 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone, possesses a combination of these structural features, making its potential natural sources and biological activities of considerable scientific interest.

Natural Sources of Structurally Similar Flavonoids

While 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone has not been prominently documented as a natural product, several closely related compounds have been successfully isolated from various plant species. These findings suggest that plants from the families Moraceae, Meliaceae, Brassicaceae, Sapindaceae, Lamiaceae, and Poaceae are promising candidates for discovering novel prenylated and methoxylated flavonoids.

| Compound Name | Natural Source | Plant Family | Reference |

| 5,7,4'-Trihydroxy-6-C-prenylflavone | Maclura pomifera (fruits) | Moraceae | [2] |

| 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | Azadirachta indica (bark) | Meliaceae | [3] |

| 5,7,4'-Trihydroxy-3'-methoxyflavone | Coronopus didymus (aerial parts) | Brassicaceae | [4] |

| 5,7,4'-Trihydroxy-3',5'-di(3-methylbut-2-enyl)-3,6-dimethoxyflavone | Dodonaea viscosa (herbs) | Sapindaceae | [5] |

| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | Anisomeles ovata | Lamiaceae | [6] |

| 5,7,4'-Trihydroxy-3',5'-dimethoxyflavone | Oryza sativa L. (PI312777) (allelopathic rice) | Poaceae | [7] |

Experimental Protocols for Isolation and Purification

The isolation of prenylated and methoxylated flavonoids from natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The following are detailed methodologies adapted from studies on structurally similar compounds, which can serve as a standard procedure for the isolation of the target flavonoid.

General Workflow for Flavonoid Isolation

The overall process for isolating flavonoids from a plant source is depicted in the workflow diagram below. This process begins with the preparation of the plant material and concludes with the purification of the target compound.

Detailed Protocol for the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica[3]

This protocol provides a representative example of the steps involved in isolating a prenylated flavonoid.

1. Plant Material Collection and Preparation:

-

Fresh bark from mature Azadirachta indica trees is collected.

-

The bark is washed thoroughly with distilled water to remove impurities.

-

The cleaned bark is air-dried in the shade and then pulverized into a coarse powder.

2. Extraction:

-

The powdered bark is subjected to extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which is likely to contain the target flavonoid, is collected and concentrated.

4. Chromatographic Purification:

-

Column Chromatography:

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel.

-

This is then loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (PTLC):

-

Fractions showing the presence of the desired compound are pooled and further purified using PTLC.

-

The PTLC plate is developed in a suitable solvent system.

-

The band corresponding to the target flavanone is visualized under UV light, scraped off, and the compound is eluted from the silica gel with methanol.

-

The solvent is evaporated to yield the purified 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.[3]

-

Quantitative Data

Quantitative data for the specific target compound is unavailable. However, the following table summarizes typical yields and purity for a related flavonoid at different stages of the isolation process. These values are indicative and can vary based on the plant material and experimental efficiency.[3]

| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Methanolic Extract | 1000 | 120 | - |

| Ethyl Acetate Fraction | 120 | 35 | - |

| Column Chromatography | 35 | 2.5 | ~70-80 |

| Preparative TLC | 2.5 | 0.15 | >98 |

Conclusion

While the natural source of 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone remains to be definitively identified in the literature, the presence of structurally similar compounds in various plant families provides valuable leads for future research. The experimental protocols detailed in this guide offer a robust framework for the isolation and purification of this and other related flavonoids. Researchers in natural product chemistry and drug development can utilize this information to explore the rich chemical diversity of prenylated and methoxylated flavonoids and to potentially uncover novel compounds with significant biological activities. Further phytochemical investigation into the genera Maclura, Azadirachta, Coronopus, Dodonaea, Anisomeles, and Oryza may prove fruitful in the search for this specific flavonoid.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101239960A - Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone - Google Patents [patents.google.com]

Isolating a Novel Prenylated Flavonoid from Dodonaea viscosa: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of the novel prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, from the plant Dodonaea viscosa. This document outlines a generalized protocol based on established methodologies for flavonoid extraction from this plant, alongside a presentation of representative spectroscopic data essential for the compound's identification.

Dodonaea viscosa, a flowering plant in the soapberry family, Sapindaceae, is a rich source of diverse phytochemicals, including a variety of flavonoids.[1] Prenylated flavonoids, a specific class of these compounds, have garnered significant scientific interest due to their unique structural features and potential biological activities.[2][3] The presence of a prenyl group can enhance the pharmacological properties of the flavonoid backbone.[4]

Experimental Protocol: Isolation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The following protocol describes a general methodology for the extraction, fractionation, and purification of the target flavonoid from the aerial parts of Dodonaea viscosa.

Plant Material Collection and Preparation

Fresh aerial parts of Dodonaea viscosa should be collected and authenticated by a plant taxonomist. The plant material is then shade-dried at room temperature for several weeks until brittle. The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity. This fractionation process separates compounds based on their solubility characteristics. A typical solvent series includes:

-

n-Hexane: To remove non-polar compounds such as fats and waxes.

-

Chloroform (CHCl₃): To extract compounds of intermediate polarity, often including flavonoids.

-

Ethyl Acetate (EtOAc): To isolate more polar flavonoids and other phenolics.

-

n-Butanol (n-BuOH): To extract highly polar compounds like glycosides.

The fractions are collected separately and concentrated to dryness. The chloroform and ethyl acetate fractions are generally enriched in flavonoids and are prioritized for further purification.

Purification

The chloroform and ethyl acetate fractions are subjected to a series of chromatographic techniques to isolate the target compound, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

-

Column Chromatography (CC): The fractions are initially separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to elute compounds with different affinities for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using pTLC with an appropriate solvent system to yield the pure flavonoid.

Characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Description |

| Appearance | Yellowish amorphous solid |

| Molecular Formula | C₂₂H₂₂O₇ |

| Molecular Weight | 398.41 g/mol |

Spectroscopic Data

The following tables summarize the key spectroscopic data required for the identification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 6.45 | s | |

| H-2' | 7.30 | d | 2.2 |

| H-5' | 6.90 | d | 8.5 |

| H-6' | 7.45 | dd | 8.5, 2.2 |

| 3-OCH₃ | 3.85 | s | |

| 6-OCH₃ | 3.90 | s | |

| H-1'' | 3.35 | d | 7.0 |

| H-2'' | 5.25 | t | 7.0 |

| H-4''/H-5'' | 1.75, 1.65 | s (each) | |

| 5-OH | 12.50 | s | |

| 7-OH | 9.80 | s | |

| 4'-OH | 5.80 | s |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.5 | C-1' | 122.0 |

| C-3 | 138.0 | C-2' | 114.5 |

| C-4 | 179.0 | C-3' | 128.0 |

| C-5 | 152.5 | C-4' | 158.0 |

| C-6 | 132.0 | C-5' | 115.0 |

| C-7 | 158.5 | C-6' | 120.0 |

| C-8 | 90.5 | 3-OCH₃ | 60.0 |

| C-9 | 152.0 | 6-OCH₃ | 60.5 |

| C-10 | 105.0 | C-1'' | 21.5 |

| C-2'' | 122.5 | ||

| C-3'' | 132.0 | ||

| C-4'' | 25.8 | ||

| C-5'' | 17.9 |

Table 3: Mass Spectrometry Data (Representative)

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | 399.1444 | 383, 369, 343 |

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from Dodonaea viscosa.

Concluding Remarks

This technical guide provides a foundational framework for the isolation and characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from Dodonaea viscosa. The presented experimental protocols are based on established phytochemical techniques and can be optimized by researchers based on available laboratory resources and specific research objectives. The representative spectroscopic data serves as a crucial reference for the structural confirmation of the isolated compound. Further research into the biological activities and potential signaling pathway interactions of this novel prenylated flavonoid is warranted to explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review: Biological activity, modification and synthetic methodologies of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Phytochemical Analysis of Dodonaea viscosa Flavonoids

Dodonaea viscosa, commonly known as the hop bush, is a versatile plant belonging to the Sapindaceae family, with a long history of use in traditional medicine across tropical and subtropical regions.[1][2] Its therapeutic applications, ranging from treating inflammation and infections to ulcers and rheumatism, are largely attributed to a rich profile of secondary metabolites.[2][3] Among these, flavonoids are particularly abundant and have been identified as key contributors to the plant's potent antioxidant and anti-inflammatory properties.[2][4] This guide provides a comprehensive overview of the phytochemical analysis of flavonoids from D. viscosa, detailing experimental protocols, quantitative data, and relevant biological pathways for professionals in research and drug development.

Experimental Protocols: From Extraction to Analysis

The isolation and characterization of flavonoids from D. viscosa involve a multi-step process, beginning with extraction and followed by fractionation, quantification, and identification.

Plant Material Preparation and Extraction

The initial step involves preparing the plant material, typically the leaves or flowers, which are shade-dried and ground into a coarse powder.[5][6] Several extraction techniques can be employed to isolate the crude flavonoid-containing extract.

-

Conventional Cold Maceration: This is a common and straightforward method.

-

The powdered plant material is soaked in a suitable solvent, such as 70% ethanol or a mixture of acetone and chloroform (70:30).[5][7]

-

The mixture is left to macerate at room temperature for a period ranging from 24 hours to three days, often with repeated solvent changes to ensure exhaustive extraction.[5][8]

-

The resulting extracts are filtered (e.g., using Whatman No. 1 filter paper) and concentrated under reduced pressure using a rotary evaporator to yield a solvent-free crude extract.[8][9]

-

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency.

-

Powdered samples are extracted with a solvent like ethyl acetate.

-

The extraction is performed using pulsed ultrasound (e.g., 10 seconds on, 10 seconds off) at a specific amplitude (e.g., 20-40%) for a short duration (e.g., 5-15 minutes).[10]

-

The suspension is then filtered and concentrated to obtain the crude extract.[10]

-

Fractionation of Crude Extract

To enrich the flavonoid content, the crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity. This separates compounds based on their solubility.

-

Protocol:

-

The crude ethanolic or methanolic extract is suspended in distilled water.[9][11]

-

This aqueous suspension is then sequentially partitioned in a separatory funnel with immiscible solvents.

-

The typical solvent sequence is n-hexane (non-polar), followed by chloroform, ethyl acetate (semi-polar), and finally n-butanol (polar).[9][11]

-

The ethyl acetate fraction is often found to be particularly rich in flavonoids and phenols.[11][12]

-

Caption: Workflow for extraction and fractionation of flavonoids from D. viscosa.

Quantification of Total Flavonoid Content (TFC)

The total flavonoid content in the extracts and fractions is determined using a colorimetric assay, typically the aluminum chloride method.

-

Protocol (adapted from cited methods): [3]

-

An aliquot of the plant extract (e.g., 1 mg/mL) is mixed with a solution of aluminum chloride (AlCl₃) in a suitable solvent (e.g., methanol).

-

Sodium potassium tartrate and distilled water are added, and the mixture is incubated at room temperature to allow for complex formation between the aluminum and the flavonoids.

-

The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 415 nm).

-

A calibration curve is prepared using a standard flavonoid, such as quercetin or rutin, at various concentrations.[8]

-

The total flavonoid content of the sample is calculated from the calibration curve and expressed as milligrams of standard equivalent per gram of dry extract (mg QE/g or mg RE/g).

-

Identification and Characterization of Flavonoids

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques used for the separation, identification, and quantification of individual flavonoid compounds.

-

HPLC Protocol Example: [5]

-

System: Shimadzu apparatus with a diode array detector.

-

Column: Reverse-phase C18 column (e.g., Linchosorb RP-18, 25 cm × 5 mm).

-

Mobile Phase: An isocratic or gradient mixture of solvents, such as methanol, water, and phosphoric acid (e.g., 50.0:49.6:0.4).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a specific wavelength (e.g., 270 nm).[5]

-

Analysis: Compounds are identified by comparing their retention times and UV spectra with those of known standards (e.g., quercetin, kaempferol).[5] Quantification is performed by integrating the peak areas.

-

-

LC-ESI-MS Analysis: For more definitive identification, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is used. This technique provides mass information, allowing for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8] LC-ESI-MS analysis of D. viscosa leaf extract has revealed the presence of at least sixteen different flavonoids, primarily flavones and flavonols.[8]

Quantitative Phytochemical Data

Numerous studies have quantified the flavonoid content and related biological activities of D. viscosa extracts. The data varies depending on the plant part, geographical location, solvent used, and analytical method.

Table 1: Total Flavonoid Content in Dodonaea viscosa

| Plant Part & Extract/Fraction | Method | Total Flavonoid Content | Reference |

| Leaves (Flavonoid-enriched fraction) | Colorimetric (Rutin equivalent) | 2518.6 ± 0.13 mg RE/100g extract | [8] |

| Leaves (Flavonoid-enriched fraction) | Colorimetric (Naringenin equivalent) | 401.2 ± 0.11 mg NE/100g extract | [8] |

| Leaves (Aqueous extract) | Colorimetric | 32.21 mg/g | [13] |

| Leaves (Ethanolic extract) | Colorimetric (Rutin equivalent) | 15.20 ± 1.35 % | [14] |

| Ethyl Acetate Fraction | Colorimetric (Gallic acid equivalent) | 208.58 ± 1.83 µg GAE/g | [11] |

Table 2: Bioactivity of Dodonaea viscosa Flavonoid-Rich Extracts

| Bioactivity Assay | Extract/Fraction | Result (IC₅₀ or % Inhibition) | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Flavonoid-enriched fraction (100 µg/mL) | 89.75 ± 19% inhibition | [8] |

| DPPH Radical Scavenging | Ethyl Acetate Fraction | IC₅₀: 33.95 ± 0.58 µg/mL | [11] |

| ABTS Radical Scavenging | Flavonoid-enriched fraction (100 µg/mL) | 84.28 ± 0.07% inhibition | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Ethyl Acetate Fraction | 380.53 ± 0.74 µM Trolox equivalents | [11] |

| Anti-inflammatory Activity | |||

| COX-2 Inhibition | Flavonoid-rich fraction | IC₅₀: 38.21 µg/mL | [2][8] |

| 5-LOX Inhibition | Flavonoid-rich fraction | IC₅₀: 40.72 µg/mL | [2][8] |

Biological Pathways and Mechanisms of Action

The therapeutic effects of D. viscosa flavonoids are linked to their ability to modulate key biological pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Flavonoids from D. viscosa exhibit significant anti-inflammatory effects by dually inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][15] These are critical enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, the flavonoids effectively reduce the inflammatory response.[2] Molecular docking studies have further validated the strong binding affinities of major flavonoids, such as isokaempferide, to the active sites of COX-2 and 5-LOX.[8]

Caption: Dual inhibition of COX-2 and 5-LOX pathways by D. viscosa flavonoids.

Conclusion

Dodonaea viscosa is a rich source of bioactive flavonoids with demonstrable antioxidant and anti-inflammatory properties. The protocols and data presented in this guide offer a framework for the systematic phytochemical analysis of this promising medicinal plant. The dual inhibition of key inflammatory enzymes highlights the potential of its flavonoid constituents as lead compounds for the development of new therapeutics. Further research focusing on the isolation, structural elucidation, and pharmacological screening of individual flavonoids is warranted to fully exploit the therapeutic potential of this plant.

References

- 1. Biological and phytochemicals review of Omani medicinal plant <i>Dodonaea viscosa</i> - Journal of King Saud University - Science [jksus.org]

- 2. Computational and bioactivity investigations of flavonoid fraction from Dodonaea viscosa against oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of in vivo biological activities of Dodonaea viscosa flowers against CCL4 toxicity in albino mice with bioactive compound detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. ijrar.org [ijrar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ultrasound-Assisted Extraction of Phenolic, Flavonoid and Antioxidant Compounds from Dodonaea Viscose and its Green Synthesis of Silver Nanoparticles by Aqueous Extract – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Wound healing properties of a new formulated flavonoid-rich fraction from Dodonaea viscosa Jacq. leaves extract [frontiersin.org]

- 13. pramanaresearch.org [pramanaresearch.org]

- 14. periodicos.ufsm.br [periodicos.ufsm.br]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of the prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This natural product, isolated from Dodonaea viscosa, belongs to a class of compounds known for a wide array of biological activities. This document collates available data on its chemical identity and provides generalized experimental protocols for the isolation of similar flavonoids from its natural source. While specific biological activity and signaling pathway data for this particular flavonoid are not extensively documented, this guide will draw upon the activities of structurally related compounds to infer potential therapeutic applications and guide future research.

Chemical Structure and Properties

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a flavonoid characterized by a C6-C3-C6 backbone. Its structure is distinguished by hydroxyl groups at positions 5, 7, and 4', methoxy groups at positions 3 and 6, and a prenyl group attached at the 3' position of the B-ring.

Chemical Structure:

Caption: Chemical structure of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is based on publicly available information and computational models.

| Property | Value | Source |

| Molecular Formula | C22H22O7 | --INVALID-LINK--[1] |

| Molecular Weight | 398.41 g/mol | --INVALID-LINK--[1] |

| CAS Number | 959421-20-6 | --INVALID-LINK--[1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified |

Natural Occurrence and Isolation

Natural Source

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a natural product that has been isolated from the plant Dodonaea viscosa[1], a member of the Sapindaceae family. This plant is known to be a rich source of various flavonoids and other secondary metabolites.

General Experimental Protocol for Flavonoid Isolation from Dodonaea viscosa

Caption: General workflow for the isolation of flavonoids from Dodonaea viscosa.

Detailed Steps:

-

Plant Material Collection and Preparation: Collect fresh aerial parts of Dodonaea viscosa. The plant material should be air-dried in the shade and then ground into a coarse powder.

-

Extraction: The powdered plant material is typically macerated with methanol at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes to ensure exhaustive extraction. The combined methanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Analysis and Pooling: The eluted fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activities and modulated signaling pathways of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone are currently limited in the public domain. However, the activities of other prenylated flavonoids isolated from Dodonaea viscosa and structurally similar compounds provide a basis for inferring its potential therapeutic effects.

Inferred Biological Activities

Prenylated flavonoids are known to exhibit a range of biological activities, which are often enhanced by the lipophilic nature of the prenyl group, facilitating interaction with cellular membranes. Based on studies of related compounds, potential activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone may include:

-

Anti-inflammatory Activity: Many flavonoids from Dodonaea viscosa have demonstrated anti-inflammatory effects.

-

Antiviral Activity: Recent studies have shown that prenylated flavonoids from Dodonaea viscosa exhibit anti-Zika virus activity.

-

Metabolic Regulation: Some isoprenylated flavonol derivatives from Dodonaea viscosa have been shown to promote adipocyte differentiation, suggesting a role in metabolic regulation.

Potential Signaling Pathways

Given the known activities of similar flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone could potentially modulate key cellular signaling pathways involved in inflammation and cellular growth. A hypothetical signaling pathway is depicted below, based on the known mechanisms of other flavonoids.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by the flavonoid.

Quantitative Data

At present, specific, publicly available quantitative data such as NMR and mass spectral data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is scarce. Researchers are encouraged to perform detailed spectroscopic analysis upon isolation of this compound. The tables below are provided as templates for recording such data.

Table 2: ¹H-NMR Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 3: ¹³C-NMR Data (Template)

| Chemical Shift (δ) ppm | Assignment |

Table 4: Mass Spectrometry Data (Template)

| m/z | Relative Intensity (%) | Assignment |

Conclusion and Future Directions

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a structurally interesting natural product from Dodonaea viscosa. While its chemical identity is established, a significant gap exists in the scientific literature regarding its detailed characterization and biological activities. This technical guide serves as a foundational resource, providing a framework for its isolation and suggesting potential areas of therapeutic investigation based on the activities of related compounds.

Future research should focus on:

-

The complete spectroscopic characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone to provide a definitive public record of its NMR and MS data.

-

The development and publication of a detailed, optimized protocol for its isolation from Dodonaea viscosa.

-

A comprehensive evaluation of its biological activities, including but not limited to anti-inflammatory, antiviral, and metabolic regulatory effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this flavonoid to understand its mechanism of action.

Such studies will be invaluable for unlocking the full therapeutic potential of this and other related prenylated flavonoids.

References

Technical Guide to the Spectroscopic Profile of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Audience: Researchers, scientists, and drug development professionals.

Predicted Molecular Structure and Properties

Molecular Formula: C22H22O7 Molecular Weight: 400.41 g/mol

Structure:

(Simplified 2D representation of the flavone core with substituents)

(B-ring): A phenyl ring attached at position 2 of the C-ring, with a hydroxyl group at 4', a prenyl group at 3', and by inference from the name, the B-ring is attached at C2 of the flavone core.

Predicted Spectroscopic Data

Due to the absence of direct data, the following sections provide predicted spectroscopic characteristics based on known data for similar flavonoids, particularly 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone, and general principles for prenylated flavonoids.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar flavonoid structures. The prenyl group will introduce characteristic signals in both proton and carbon spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~6.5 | s | |

| H-2' | ~7.3 | d | ~2.0 |

| H-5' | ~6.9 | d | ~8.5 |

| H-6' | ~7.4 | dd | ~8.5, 2.0 |

| 5-OH | ~12.5 | s | |

| 7-OH | ~6.0 | br s | |

| 4'-OH | ~5.8 | br s | |

| 3-OCH₃ | ~3.9 | s | |

| 6-OCH₃ | ~3.8 | s | |

| H-1'' (Prenyl) | ~3.4 | d | ~7.0 |

| H-2'' (Prenyl) | ~5.3 | t | ~7.0 |

| H-4'', 5'' (Prenyl) | ~1.8 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~138 |

| C-4 | ~178 |

| C-5 | ~152 |

| C-6 | ~131 |

| C-7 | ~158 |

| C-8 | ~91 |

| C-9 | ~152 |

| C-10 | ~106 |

| C-1' | ~122 |

| C-2' | ~110 |

| C-3' | ~130 |

| C-4' | ~158 |

| C-5' | ~115 |

| C-6' | ~128 |

| 3-OCH₃ | ~60 |

| 6-OCH₃ | ~56 |

| C-1'' (Prenyl) | ~28 |

| C-2'' (Prenyl) | ~122 |

| C-3'' (Prenyl) | ~132 |

| C-4'' (Prenyl) | ~26 |

| C-5'' (Prenyl) | ~18 |

Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. ESI would likely show a prominent [M-H]⁻ ion in negative mode. The fragmentation of the prenyl group is characteristic and aids in its localization.[3]

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 399.13 | Molecular ion |

| [M-H-CH₃]⁻ | 384.11 | Loss of a methyl radical |

| [M-H-C₃H₇]⁻ | 356.09 | Loss of an isopropyl radical from prenyl group |

| [M-H-C₄H₈]⁻ | 343.08 | Loss of isobutylene from prenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands. The spectrum is influenced by the hydroxylation and methoxylation pattern.[4][5][6]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

| Band | Predicted λₘₐₓ (nm) | Associated Structural Feature |

| Band I | ~340-360 | Cinnamoyl system (B and C rings) |

| Band II | ~250-270 | Benzoyl system (A ring) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (phenolic) |

| ~2950 | C-H stretching (aliphatic, prenyl) |

| ~1650 | C=O stretching (conjugated ketone) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1100-1300 | C-O stretching (ethers, phenols) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance at 400 or 500 MHz.[7]

-

Data Acquisition:

-

Record standard 1D spectra: ¹H and ¹³C{¹H}.

-

Perform 2D NMR experiments for structural elucidation: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[8]

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or LTQ-Orbitrap, coupled with a liquid chromatography system (LC-MS).[3][9]

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Perform tandem MS (MS/MS or MSⁿ) experiments to induce fragmentation and aid in structural elucidation.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the flavonoid in methanol.

-

Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the sample from 200 to 600 nm.

-

To aid in identifying the positions of hydroxyl groups, spectra can be re-recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc).[5]

-

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and characterization of a novel flavonoid.

Signaling Pathway

As no specific signaling pathway involving 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone has been documented, a representative diagram of the general flavonoid biosynthesis pathway is provided below.

Caption: Simplified overview of the core flavonoid biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nepjol.info [nepjol.info]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide synthesizes expected fragmentation patterns based on established principles of flavonoid and, particularly, prenylated flavonoid mass spectrometry. It also presents a comprehensive, adaptable experimental protocol for its analysis and a logical workflow for the identification of such compounds from complex mixtures.

Predicted Mass Spectrometric Fragmentation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The structure of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, with its flavonoid core, multiple hydroxyl and methoxy groups, and a C-prenyl group on the B-ring, dictates a complex yet predictable fragmentation pattern in tandem mass spectrometry (MS/MS). The primary fragmentation events are expected to involve the prenyl side chain and retro-Diel-Alder (RDA) reactions of the C-ring.

Ionization: Electrospray ionization (ESI) is the most common and effective method for analyzing flavonoids, typically in negative ion mode ([M-H]⁻) due to the acidic nature of the hydroxyl groups, which are readily deprotonated. Analysis in positive ion mode ([M+H]⁺) is also feasible and can provide complementary structural information.

Key Fragmentation Pathways:

-

Prenyl Group Fragmentation: The prenyl (3,3-dimethylallyl) group is a primary site of fragmentation. Characteristic neutral losses from the prenyl moiety are highly diagnostic for its presence and can sometimes give clues about its location. Common losses include:

-

Loss of a methyl radical (•CH₃, 15 Da): This is a common initial fragmentation.

-

Loss of a propyl radical (•C₃H₇, 43 Da): Often observed in prenylated compounds.

-

Loss of isobutylene (C₄H₈, 56 Da): A very common rearrangement and loss for prenyl groups.

-

Loss of a C₄H₇ radical (55 Da): Another frequent fragmentation pathway.

-

Loss of the entire prenyl group (C₅H₉, 69 Da): While less common as a direct cleavage, it can occur.

-

-

Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation of the flavonoid C-ring and is invaluable for determining the substitution patterns on the A and B rings.[1] The C-ring cleaves, leading to fragment ions containing either the A-ring or the B-ring. For 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, this would allow for the localization of the two hydroxyl and two methoxy groups on the A-ring and the prenylated, hydroxylated B-ring.

-

Other Fragmentations:

-

Loss of water (H₂O, 18 Da): From hydroxyl groups.

-

Loss of carbon monoxide (CO, 28 Da): A common fragmentation for flavonoids.

-

Loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da): From the methoxy groups.

-

The following diagram illustrates the predicted primary fragmentation pathways for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Caption: Predicted fragmentation pathways for the target flavonoid.

Quantitative Data

As of the latest literature review, no specific quantitative mass spectrometric data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone has been published. Researchers analyzing this compound would typically generate a table of observed fragment ions, their relative abundances, and proposed structures. A template for such a table is provided below.

| m/z (Observed) | Relative Abundance (%) | Proposed Formula | Proposed Structure/Loss |

| [M-H]⁻ | |||

| [M-H - CH₃]⁻ | |||

| [M-H - C₃H₇]⁻ | |||

| [M-H - C₄H₈]⁻ | |||

| RDA Fragment (A-ring) | |||

| RDA Fragment (B-ring) | |||

| Other Fragments... |

Experimental Protocols

The following is a detailed, adaptable protocol for the analysis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of prenylated flavonoids from plant extracts.

3.1. Sample Preparation (from a plant matrix)

-

Extraction:

-

Weigh 1 gram of dried, powdered plant material.

-

Add 20 mL of 80% methanol (MeOH) in water.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

-

Reconstitute the dried extract in 10 mL of water.

-

Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

-

Load the aqueous extract onto the cartridge.

-

Wash with 10 mL of water to remove highly polar impurities.

-

Elute the flavonoids with 10 mL of MeOH.

-

Evaporate the methanolic eluate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the dried extract in 1 mL of 50% MeOH.

-

Filter through a 0.22 µm syringe filter into an LC vial.

-

3.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B (hold)

-

25-25.1 min: 95% to 5% B (linear gradient)

-

25.1-30 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer Settings (Negative ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS acquisition.

-

Collision Energy: Ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

-

Identification Workflow

The following diagram outlines a logical workflow for the identification and structural elucidation of an unknown prenylated flavonoid like 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from a complex mixture using LC-MS/MS data.

Caption: Workflow for identifying a prenylated flavonoid.

This guide provides a foundational understanding and practical framework for the mass spectrometric analysis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. While direct experimental data remains to be published, the principles outlined here, derived from extensive research on related compounds, offer a robust starting point for researchers in natural product chemistry and drug development.

References

The Architecture of Plant-Derived Therapeutics: A Technical Guide to the Biosynthesis of Prenylated Flavonoids

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of prenylated flavonoids in plants, a class of secondary metabolites with significant therapeutic potential. The addition of a prenyl group to the flavonoid backbone enhances their lipophilicity and biological activity, making them attractive candidates for drug discovery and development. This document outlines the core biosynthetic pathways, key enzymatic players, and regulatory mechanisms, supplemented with detailed experimental protocols and quantitative data to support further research and application.

The Core Biosynthetic Pathway: From Phenylalanine to a Prenylated Flavonoid

The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the specific attachment of a prenyl group to a flavonoid scaffold.[1][2] The overall process can be divided into three main stages:

-

Formation of the Flavonoid Skeleton: The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1] One molecule of 4-coumaroyl-CoA then condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to form the foundational C6-C3-C6 structure of flavonoids, naringenin chalcone.[1][3]

-

Diversification of the Flavonoid Core: Naringenin chalcone serves as a precursor to various classes of flavonoids.[3] Chalcone isomerase (CHI) catalyzes its conversion to the flavanone naringenin, a central intermediate.[1] From this branch point, a suite of enzymes including flavone synthase (FNS), isoflavone synthase (IFS), flavanone 3-hydroxylase (F3H), and others, generate a diverse array of flavonoid skeletons such as flavones, isoflavones, flavonols, and anthocyanins.[1]

-

The Critical Prenylation Step: The final and defining step is the attachment of a prenyl group, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the flavonoid ring.[2] This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[2][3][4] These enzymes often exhibit high substrate and regiospecificity, determining the final structure and biological activity of the prenylated flavonoid.[3][5]

Key Enzymes and Their Characteristics

The biosynthesis of prenylated flavonoids is orchestrated by a series of key enzymes. While the enzymes of the general flavonoid pathway are well-characterized, research into flavonoid-specific prenyltransferases is an active and evolving field.

Enzymes of the General Flavonoid Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination of phenylalanine | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Acyl-CoA synthesis | p-Coumaric acid, ATP, CoA | 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | Forms the chalcone backbone | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclization of chalcone to flavanone | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylation of flavanones | Naringenin | Dihydrokaempferol |

| Flavonol synthase | FLS | Desaturation of dihydroflavonols | Dihydrokaempferol | Kaempferol |

| Isoflavone synthase | IFS | Rearrangement of flavanones | Naringenin, Liquiritigenin | 2-hydroxyisoflavanones |

Table 1: Key enzymes involved in the formation of the flavonoid backbone.[1]

Flavonoid Prenyltransferases (PTs)

Prenyltransferases are the pivotal enzymes that catalyze the addition of a prenyl group to the flavonoid skeleton.[3] These enzymes are typically membrane-bound and exhibit a high degree of substrate and regiospecificity, which contributes significantly to the structural diversity of prenylated flavonoids.[5]

| Enzyme | Source Plant | Substrate(s) | Product(s) |

| SfN8DT-1 | Sophora flavescens | Naringenin, DMAPP | 8-lavandulylnaringenin |

| LaPT1 | Lupinus albus | Genistein, DMAPP | 3'-prenylgenistein |

| LaPT2 | Lupinus albus | Kaempferol, Quercetin, Myricetin | Prenylated flavonols |

| G4DT | Glycine max | Pterocarpans | Prenylated pterocarpans |

Table 2: Examples of characterized flavonoid prenyltransferases.[5][6]

It is important to note that many prenyltransferases exhibit promiscuous activity, meaning they can act on a range of substrates, which can be exploited for the biotechnological production of novel flavonoids.[4]

Regulation of Biosynthesis

The biosynthesis of prenylated flavonoids is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[7][8][9][10] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes, thereby activating or repressing their transcription.[8][10]

Environmental cues such as UV radiation and pathogen attack can also induce the expression of flavonoid biosynthetic genes as part of the plant's defense response.[9] Hormones and sugars have also been shown to play a role in modulating the flavonoid biosynthetic pathway.[8]

Experimental Protocols

Extraction of Prenylated Flavonoids from Plant Material

This protocol provides a general framework for the extraction of prenylated flavonoids. Optimization may be required depending on the specific plant material and target compounds.

Materials:

-

Fresh or lyophilized plant material

-

Homogenizer

-

Methanol or ethanol

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-grade solvents

Procedure:

-

Homogenize the plant material in a suitable solvent (e.g., 80% methanol).[6]

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

Resuspend the concentrated extract in an appropriate solvent.

-

Perform solid-phase extraction to remove interfering compounds.

-

Elute the prenylated flavonoids from the SPE cartridge.

-

Analyze the extract using HPLC or LC-MS.[6]

In Vitro Prenyltransferase Activity Assay

This assay is used to determine the activity and substrate specificity of a prenyltransferase enzyme.

Materials:

-

Microsomal protein preparation containing the prenyltransferase

-

Flavonoid substrate

-

Prenyl donor (e.g., DMAPP)

-

Reaction buffer (e.g., MOPS buffer, pH 7.0)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Methanol

-

HPLC or LC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, DTT, flavonoid substrate, and microsomal protein.[6]

-

Initiate the reaction by adding the prenyl donor (DMAPP).[6]

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.[6]

-

Terminate the reaction by adding methanol.[6]

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of the prenylated product using HPLC or LC-MS.[6]

Quantitative Data Summary

The biological activity of prenylated flavonoids is a key driver for their investigation. The following table summarizes the inhibitory concentrations (IC₅₀) of selected prenylated flavonoids against various enzymes, highlighting their therapeutic potential.

| Prenylated Flavonoid | Target Enzyme | IC₅₀ (µM) | Source Plant |

| Morusin | α-glucosidase | 3.19 ± 2.10 | Morus alba |

| Chalcomoracin | α-glucosidase | 2.59 ± 0.24 | Morus alba |

| Kuwanon T | α-glucosidase | 10.53 ± 1.10 | Morus alba |

| Kuwanon C | Cyclooxygenase-1 (COX-1) | Potent inhibitor | Morus spp. |

| Kuraridin | Cyclooxygenase-1 (COX-1) | 0.1 - 1 | Sophora flavescens |

| Sophoraflavanone G | Cyclooxygenase-1 (COX-1) | 0.1 - 1 | Sophora flavescens |

| Kuwanon C | 5-Lipoxygenase (5-LOX) | Potent inhibitor | Morus spp. |

Table 3: Inhibitory activities of selected prenylated flavonoids.[2][11]

Future Perspectives and Conclusion

The field of prenylated flavonoid research is poised for significant advancements. The discovery and characterization of novel prenyltransferases will expand the toolbox for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial systems.[12][13] This will overcome the limitations of low abundance in natural sources and enable the sustainable production of specific prenylated flavonoids for pharmaceutical applications.[14][15]

This technical guide provides a foundational understanding of the biosynthesis of prenylated flavonoids in plants. The detailed pathways, enzymatic data, and experimental protocols serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. Further exploration of this fascinating class of compounds holds immense promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of naturally occurring prenylated flavonoids on enzymes metabolizing arachidonic acid: cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Engineering of Microorganisms for the Production of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Biological Profile of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is limited in publicly available scientific literature. This guide summarizes the known information and extrapolates potential activities based on structurally similar prenylated and polymethoxylated flavonoids. The presented data and protocols should therefore be considered as a reference point for future research on this specific compound.

Core Biological Activities

Based on the structural characteristics of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, which include a prenyl group and multiple hydroxyl and methoxy substitutions on the flavone backbone, its primary biological activities are predicted to be in the realms of anticancer, anti-inflammatory, and antioxidant applications. Prenylated flavonoids are known for their enhanced bioavailability and potent biological effects.[1]

Anticancer Potential

Anti-inflammatory Properties

Flavonoids are well-documented for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] A structurally similar compound, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF), has been shown to reduce nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[6][7] This suggests that 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone may possess similar anti-inflammatory capabilities.

Antioxidant Activity

The antioxidant potential of flavonoids is a cornerstone of their therapeutic benefits. The ability to scavenge free radicals is a common feature of this class of compounds. The antioxidant activity of flavonoids is often attributed to their hydroxyl groups. For example, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone has demonstrated potent free radical scavenging activity.[4][6]

Quantitative Data

The following tables summarize quantitative data for structurally similar flavonoids, providing a comparative reference for the potential bioactivity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Table 1: Anticancer Activity of Structurally Related Flavonoids

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 5,6,7-trimethoxyflavone derivative (3c) | Aspc-1 (Pancreatic) | 5.30 | [2][3] |

| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [8] |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [8] |

| 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone | ABCG2 expressing cells | 6.6 | [9] |

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

| Compound | Assay | Cell Line/Model | EC50/IC50 Value | Reference |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) | Nitric Oxide Production Inhibition | RAW 264.7 | 9.9 µM (EC50) | [6] |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) | TNF-α Production Inhibition | RAW 264.7 | ~32 µM (down-regulated by 50%) | [10] |

Table 3: Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | EC50 Value | Reference |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) | DPPH Radical Scavenging | 26.9 µM | [10] |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) | ABTS Radical Scavenging | 47.2 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, based on protocols used for structurally similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of flavonoids are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2.[4] Flavonoids can inhibit this pathway at various points, such as by preventing IκBα degradation or inhibiting IKK activity.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response. Activation of these pathways by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.[4] Some flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in vitro.

Conclusion

While direct experimental evidence for the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a valuable candidate for further investigation in the fields of oncology, inflammation, and oxidative stress. The presence of a prenyl group and multiple methoxy and hydroxyl substitutions on the flavone core are key features that have been linked to potent biological effects in related molecules. The data and protocols presented in this guide are intended to provide a solid foundation and rationale for initiating comprehensive studies on this promising natural product. Future research should focus on isolating or synthesizing this compound and systematically evaluating its bioactivities to validate the predicted therapeutic potential.

References

- 1. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: Structural Analysis and Predicted Antioxidant Potential

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid with a unique substitution pattern. Its antioxidant potential can be predicted by analyzing its structural features in the context of well-established flavonoid structure-activity relationships (SAR).

-

Hydroxyl Groups (-OH): The presence of three hydroxyl groups at the 5, 7, and 4' positions is a strong indicator of antioxidant activity. Phenolic hydroxyl groups are the primary functional groups responsible for the free radical scavenging activity of flavonoids.[1][2] The 4'-OH group on the B-ring and the 5- and 7-OH groups on the A-ring can all participate in donating hydrogen atoms to neutralize free radicals.

-

Methoxy Groups (-OCH₃): The compound possesses two methoxy groups at the 3 and 6 positions. Generally, the methoxylation of hydroxyl groups tends to decrease the antioxidant activity of flavonoids.[1] Therefore, the antioxidant potential of the target molecule may be somewhat attenuated compared to its non-methylated parent flavonoid.

-

3'-Prenyl Group: The C-prenylation at the 3' position on the B-ring is a significant feature. Prenylation increases the lipophilicity of the flavonoid, which can enhance its interaction with cell membranes and potentially increase its bioavailability and efficacy within a biological system.[3][4] Some studies suggest that prenylation can enhance the antioxidant activity of flavonoids.[4]

-

Flavone Backbone: The core flavone structure, with a C2=C3 double bond conjugated to a 4-oxo group in the C-ring, contributes to the delocalization of electrons, which can stabilize the flavonoid radical once it has donated a hydrogen atom, thus enhancing its radical scavenging capacity.[5]

Based on these structural characteristics, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is predicted to possess significant antioxidant properties, primarily due to its free hydroxyl groups. The interplay between the hydroxyl, methoxy, and prenyl substituents will ultimately determine its specific activity.

Data Presentation: Antioxidant Activity of Structurally Similar Flavonoids

The following tables summarize the quantitative antioxidant activity of flavonoids that are structurally related to the target compound. This data provides a comparative context for its potential efficacy.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Flavonoids

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 3',4',5-Trihydroxyflavone | Not specified, but most active | Trolox | Not specified | [6] |

| 3,3',4'-Trihydroxyflavone | Most active in series | N/A | N/A | [7] |

| Xanthohumol (a prenylated chalcone) | 27.7 ± 4.9 | N/A | N/A | [8] |

| 8-Prenylnaringenin (a prenylated flavanone) | 174.2 | N/A | N/A | [8] |

Table 2: ABTS Radical Cation Scavenging Activity of Structurally Related Flavonoids

| Compound | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |

| (+)-Catechin hydrate | 3.12 ± 0.51 | N/A | N/A | [9] |

| Quercetin | 1.89 ± 0.33 | N/A | N/A | [9] |

| Kaempferol | 3.70 ± 0.15 | N/A | N/A | [9] |

| Rutin hydrate | 4.68 ± 1.24 | N/A | N/A | [9] |

Table 3: Cellular Antioxidant Activity (CAA) of Structurally Related Flavonoids

| Compound | IC₅₀ (µM) | Notes | Source |

| 6,3´,4´-Trihydroxyflavone | 3.02 | Cellular ROS scavenging | [10] |

| 7,3´,4´-Trihydroxyflavone | 2.71 | Cellular ROS scavenging | [10] |

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols can be adapted for the evaluation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[11][12] The degree of color change is proportional to the antioxidant's radical scavenging activity.[12]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[12]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions.

-

Add the DPPH solution to each well and mix.

-

Include a blank (solvent + methanol) and a control (solvent + DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured spectrophotometrically at approximately 734 nm.[13]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add a small volume of the test compound dilution to a specific volume of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The calculation of scavenging activity and IC₅₀ is similar to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can reduce the fluorescence by scavenging ROS.[5][14]

Protocol:

-

Cell Culture: Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well plate until confluent.

-